molecular formula C17H14ClN3OS B11701741 (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11701741
M. Wt: 343.8 g/mol
InChI Key: KJRIKRDWOXFXDU-YBFXNURJSA-N
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Description

(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate hydrazones with thiazolidinone derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of acetic acid as a catalyst and ethanol as a solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)10-15-16(22)20-17(23-15)21-19-11-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+

InChI Key

KJRIKRDWOXFXDU-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3Cl

Origin of Product

United States

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